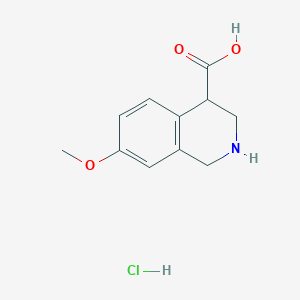

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18192448

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO3 |

|---|---|

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |

| Standard InChI Key | FEEZYAKNGPDNTF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(CNC2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a partially saturated isoquinoline scaffold with:

-

Methoxy group (-OCH₃) at position 7, influencing electronic distribution and steric interactions.

-

Carboxylic acid (-COOH) at position 4, introducing polarity and hydrogen-bonding capabilities.

-

Hydrochloride salt formation, improving crystallinity and aqueous solubility .

Molecular Formula: C₁₂H₁₄ClNO₃

Molecular Weight: 255.70 g/mol

SMILES: COC1=CC2=C(C=C1)CNCC2C(=O)O.Cl

Spectroscopic Characterization

While experimental NMR data for this exact compound is unavailable, analogous THIQ derivatives exhibit predictable spectral patterns:

-

¹H NMR: Methoxy protons resonate at δ 3.70–3.85 ppm, while aromatic protons appear as multiplet signals between δ 6.70–7.20 ppm .

-

¹³C NMR: Carboxylic acid carbons typically resonate near δ 170–175 ppm.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 7-methoxy-THIQ-4-carboxylic acid hydrochloride involves multi-step sequences, often starting from substituted isoquinoline precursors. A generalized pathway includes:

Step 1: Formation of 7-Methoxy-3,4-Dihydroisoquinoline

Reduction of 7-methoxy-3,4-dihydroisoquinolin-1-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the tetrahydroisoquinoline intermediate :

Step 2: Carboxylation at Position 4

Introducing the carboxylic acid group requires selective functionalization. Strategies may include:

-

Kolbe-Schmitt Reaction: Treatment with CO₂ under high pressure and basic conditions.

-

Metal-Catalyzed Carbonylation: Palladium-mediated insertion of CO into C–H bonds.

Step 3: Hydrochloride Salt Formation

Reaction with hydrochloric acid in ethyl acetate or diethyl ether precipitates the hydrochloride salt :

Yield and Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reduction | LiAlH₄, THF, reflux | 42–60% |

| Carboxylation | CO₂, KOH, 100°C | 30–45% (estimated) |

| Salt Formation | HCl/EtOAc, 0°C | >90% |

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

Aqueous Solubility: Estimated at 0.08–1.33 mg/mL (pH 7.4), comparable to analogs like 7-methoxy-THIQ hydrochloride .

-

LogP (Predicted): 1.57–2.41, indicating moderate lipophilicity .

Absorption and Metabolism

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume